molecular formula C13H14N2O B15558842 Velnacrine-d4

Velnacrine-d4

Cat. No.: B15558842
M. Wt: 218.29 g/mol
InChI Key: HLVVITIHAZBPKB-GYABSUSNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Velnacrine-d4 is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2O

Molecular Weight

218.29 g/mol

IUPAC Name

9-amino-5,6,7,8-tetradeuterio-1,2,3,4-tetrahydroacridin-1-ol

InChI

InChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15)/i1D,2D,4D,5D

InChI Key

HLVVITIHAZBPKB-GYABSUSNSA-N

Origin of Product

United States

Foundational & Exploratory

The Kinetic Isotope Effect in Action: Projecting the Pharmacokinetic Profile of Deuterated Velnacrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velnacrine (B9770), the active metabolite of the acetylcholinesterase inhibitor tacrine (B349632), has demonstrated potential in the symptomatic treatment of Alzheimer's disease. However, its clinical utility has been constrained by a challenging pharmacokinetic profile and concerns regarding hepatotoxicity.[1][2][3] One promising strategy to enhance the metabolic stability and improve the pharmacokinetic properties of drugs is selective deuteration. This technical guide explores the theoretical underpinnings and projected pharmacokinetic advantages of a deuterated form of Velnacrine (Velnacrine-d3). In the absence of direct experimental data for deuterated Velnacrine, this document leverages the known metabolic pathways of the parent compound and principles of the kinetic isotope effect to project a comparative pharmacokinetic profile.[1] Detailed hypothetical experimental protocols for future in-vitro and in-vivo studies are also provided.

Introduction: The Rationale for Deuteration

The metabolic transformation of many xenobiotics, including Velnacrine, is mediated by the cytochrome P450 (CYP) enzyme system.[1] A primary metabolic route for Velnacrine is hydroxylation, a reaction that involves the cleavage of a carbon-hydrogen (C-H) bond.[1] The rate of this C-H bond cleavage can be the rate-limiting step in the overall metabolism and subsequent clearance of the drug.[1][4]

The substitution of a hydrogen atom with its stable, heavier isotope, deuterium (B1214612) (D), creates a carbon-deuterium (C-D) bond. The C-D bond is stronger and requires more energy to break than a C-H bond.[1] This difference in bond strength can lead to a slower rate of metabolism at the deuterated site, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[1][5] By strategically placing deuterium atoms at metabolically vulnerable positions on a drug molecule, it is possible to attenuate its breakdown, potentially leading to an improved pharmacokinetic profile, including increased half-life, enhanced systemic exposure, and potentially reduced formation of toxic metabolites.[1][6]

Velnacrine is the primary active metabolite of tacrine, formed via hydroxylation by the CYP1A2 isozyme.[5] It undergoes further metabolism itself, primarily through additional hydroxylation on the tetrahydroaminoacridine ring.[1] Targeting these metabolically active sites with deuterium is the basis for the projected pharmacokinetic improvements in Velnacrine-d3.

Projected Pharmacokinetic Profile: Velnacrine vs. Velnacrine-d3

While direct experimental data for deuterated Velnacrine is not publicly available, we can project its potential pharmacokinetic advantages based on the known KIE and data from other deuterated compounds metabolized by CYP1A2.[1] The following table summarizes the projected quantitative differences in key pharmacokinetic parameters between Velnacrine and a hypothetical Velnacrine-d3, where deuteration is assumed to be at the metabolically labile positions.

Pharmacokinetic ParameterVelnacrine (Non-deuterated)Projected Velnacrine-d3Projected Fold ChangeRationale
Metabolic Stability (t½ in HLM) BaselineIncreased> 2-foldSlower CYP-mediated hydroxylation due to KIE.[1]
In Vivo Half-life (t½) BaselineIncreased> 2-foldReduced metabolic clearance.[1]
Systemic Exposure (AUC) BaselineIncreased~ 2-4-foldDecreased first-pass metabolism and systemic clearance.[1]
Peak Plasma Concentration (Cmax) BaselineIncreased~ 1.3-1.5-foldSlower initial metabolism leading to higher peak levels.[1]
Clearance (CL) BaselineDecreased> 2-foldReduced rate of metabolic elimination.[1]

HLM: Human Liver Microsomes. Data is projected and not from direct experimental studies on Velnacrine-d3.[1]

Metabolic Pathway and Proposed Bioanalytical Workflow

To understand the impact of deuteration, it is crucial to visualize both the metabolic pathway of the parent drug and the experimental workflow used to analyze its pharmacokinetics.

G cluster_0 Metabolism Tacrine Tacrine Velnacrine Velnacrine Tacrine->Velnacrine CYP1A2 (Hydroxylation) Dihydroxy_Metabolites Dihydroxy_Metabolites Velnacrine->Dihydroxy_Metabolites Further Hydroxylation

Figure 1: Metabolic pathway of Tacrine to Velnacrine and subsequent metabolism.

A robust bioanalytical method is essential for accurately quantifying drug concentrations in biological matrices. The use of a deuterated analog as an internal standard is a gold-standard technique in LC-MS/MS-based bioanalysis.

G cluster_1 Bioanalytical Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Urine) Spiking Spike with Internal Standard (Velnacrine-d3) Sample_Collection->Spiking Extraction Sample Preparation (Protein Precipitation or LLE) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Analysis & Quantification (Ratio to Internal Standard) Analysis->Quantification

Figure 2: Proposed workflow for pharmacokinetic sample analysis.

Hypothetical Experimental Protocols

The following protocols outline a potential approach for a comparative pharmacokinetic study of Velnacrine and Velnacrine-d3.

In-Vitro Metabolic Stability Assay
  • Objective: To compare the rate of metabolism of Velnacrine and Velnacrine-d3 in human liver microsomes.

  • Methodology:

    • Incubation: Incubate Velnacrine and Velnacrine-d3 (e.g., 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4).

    • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system.

    • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.[7]

    • Data Analysis: Calculate the in-vitro half-life (t½) from the rate of disappearance of the parent compound.

In-Vivo Pharmacokinetic Study in Rodents
  • Objective: To compare the pharmacokinetic profiles of Velnacrine and Velnacrine-d3 following oral administration to rats.

  • Methodology:

    • Subjects: Use male Sprague-Dawley rats (n=6 per group).

    • Dosing: Administer a single oral dose of Velnacrine or Velnacrine-d3 (e.g., 5 mg/kg) via gavage.

    • Sample Collection: Collect blood samples via the tail vein at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).[7]

    • Plasma Preparation: Centrifuge blood samples to obtain plasma, which will be stored at -80°C until analysis.[1]

    • Bioanalysis: Determine plasma concentrations of Velnacrine and Velnacrine-d3 using a validated LC-MS/MS method.[1]

    • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) using non-compartmental analysis.[1]

Conclusion

The strategic deuteration of Velnacrine presents a compelling opportunity to improve its pharmacokinetic profile.[1] Based on the well-established kinetic isotope effect, it is projected that Velnacrine-d3 will exhibit a longer half-life, increased systemic exposure, and reduced clearance compared to its non-deuterated counterpart.[1] These potential enhancements could translate into a more favorable dosing regimen and an improved safety profile, thereby warranting further investigation through the experimental protocols outlined in this guide. The successful development of a deuterated Velnacrine could signify a meaningful advancement in the quest for more effective and safer therapeutic options for Alzheimer's disease.[1]

References

Methodological & Application

Application Note: High-Throughput Quantification of Velnacrine in Human Plasma using Velnacrine-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Velnacrine (B9770) in human plasma. Velnacrine-d4, a stable isotope-labeled analog, is employed as the internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is ideally suited for pharmacokinetic studies and therapeutic drug monitoring in drug development.

Introduction

Velnacrine is a reversible cholinesterase inhibitor and a metabolite of Tacrine, which has been investigated for the treatment of Alzheimer's disease.[1][2][3] Accurate determination of Velnacrine concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. LC-MS/MS has become the gold standard for bioanalytical assays due to its superior sensitivity, selectivity, and speed.[4][5]

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a critical component of a robust LC-MS/MS method. A SIL-IS is chemically and physically almost identical to the analyte, ensuring it behaves similarly throughout the entire analytical process, from extraction to ionization.[6] This co-elution and similar ionization response allow for the correction of variability introduced during sample preparation and potential matrix effects, leading to highly reliable quantitative data.[7] This application note provides a detailed protocol for the analysis of Velnacrine in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Velnacrine and this compound reference standards

  • LC-MS/MS grade acetonitrile (B52724), methanol, and formic acid

  • Human plasma (sourced from an authorized vendor)

  • Ultrapure water

Stock and Working Solutions
  • Velnacrine Stock Solution (1 mg/mL): Accurately weigh 1 mg of Velnacrine and dissolve it in 1 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Velnacrine Working Solutions: Prepare serial dilutions of the Velnacrine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • This compound Working Solution (Internal Standard): Dilute the this compound stock solution in acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation

A protein precipitation method is employed for the extraction of Velnacrine and this compound from human plasma.

  • Pipette 50 µL of plasma (calibrators, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the this compound working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are proposed LC-MS/MS parameters, which may require optimization for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC SystemUHPLC System
ColumnC18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.010
2.590
3.090
3.110
4.010

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500°C
IonSpray Voltage5500 V
Curtain Gas30 psi
Collision Gas8 psi
MRM Transitions
AnalytePrecursor Ion (m/z)
Velnacrine213.3
This compound217.3

Note: The proposed MRM transitions are based on the molecular weight of Velnacrine and this compound and typical fragmentation patterns. These should be optimized empirically.

Results and Discussion

The use of this compound as an internal standard provides excellent correction for any variability during the analytical process. The chromatographic method is designed to provide a sharp peak for Velnacrine, well-separated from any potential interferences from the plasma matrix.

Method Performance

A typical LC-MS/MS method for a similar analyte using a deuterated internal standard would be expected to achieve the performance characteristics outlined in Table 3.[7]

Table 3: Expected Method Performance Characteristics

ParameterExpected Result
Linearity Range0.5 - 500 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Accuracy (Bias %)Within ±15% (±20% at LLOQ)
Precision (RSD %)<15% (<20% at LLOQ)
RecoveryConsistent and reproducible across the linear range

Conclusion

This application note details a proposed LC-MS/MS method for the sensitive and reliable quantification of Velnacrine in human plasma. The use of this compound as an internal standard is crucial for achieving the high levels of accuracy and precision required for regulated bioanalysis. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis in a drug development setting.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma 50 µL Human Plasma is_spike Add 150 µL this compound in Acetonitrile plasma->is_spike vortex Vortex (30s) is_spike->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection lc UHPLC Separation (C18 Column) injection->lc ms Tandem MS Detection (ESI+, MRM) lc->ms data Data Acquisition ms->data integration Peak Area Integration data->integration ratio Calculate Peak Area Ratio (Velnacrine / this compound) integration->ratio calibration Calibration Curve ratio->calibration concentration Determine Concentration calibration->concentration

Caption: Workflow for Velnacrine quantification using this compound internal standard.

G Analyte Analyte in Sample (Velnacrine) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep Variable Loss IS Internal Standard (this compound) IS->SamplePrep Known Amount Added LCMS LC-MS/MS Analysis (Injection, Ionization) SamplePrep->LCMS Variable Recovery & Matrix Effects Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Compensates for Variability Quantification Accurate Quantification Ratio->Quantification

Caption: Principle of internal standardization with this compound.

References

Velnacrine-d4 in Alzheimer's Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine, a hydroxylated derivative of tacrine, is a centrally-acting acetylcholinesterase (AChE) inhibitor. Its investigation in Alzheimer's disease (AD) research is rooted in the cholinergic hypothesis, which posits that cognitive decline in AD is partly due to a deficiency in the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, the enzyme that breaks down acetylcholine, Velnacrine increases the levels and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Clinical trials in the 1990s showed that Velnacrine could produce modest cognitive improvements in some AD patients. However, its development was halted due to concerns about hepatotoxicity, specifically the elevation of liver transaminases.

Velnacrine-d4, a deuterated analog of Velnacrine, serves as an invaluable tool in modern preclinical and clinical research. Its primary application is as an internal standard for highly accurate and precise quantification of Velnacrine in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS). This is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug.

These application notes provide an overview of the use of this compound in AD research, including its mechanism of action, relevant experimental protocols, and data presentation.

Quantitative Data

The following table summarizes the available quantitative data for Velnacrine.

ParameterValueEnzyme/SystemReference
IC₅₀ (AChE) 3.27 µMAcetylcholinesterase[Not specified]
IC₅₀ (BuChE) Data not available for Velnacrine. Tacrine (parent compound) inhibits BuChE.Butyrylcholinesterase[Not specified]

Signaling Pathway

Velnacrine's primary mechanism of action is the inhibition of acetylcholinesterase, leading to an increase in acetylcholine levels in the synapse. This enhances the stimulation of postsynaptic muscarinic and nicotinic receptors, which are involved in various cognitive processes.

Velnacrine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh_vesicle ACh ACh_synthesis->ACh_vesicle ACh_cleft ACh ACh_vesicle->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis Muscarinic_R Muscarinic Receptors ACh_cleft->Muscarinic_R Binds Nicotinic_R Nicotinic Receptors ACh_cleft->Nicotinic_R Binds Choline_Metabolites Choline_Metabolites AChE->Choline_Metabolites Breaks down into Choline & Acetate Velnacrine Velnacrine Velnacrine->AChE Inhibits Cognitive_Function Enhanced Cognitive Function Muscarinic_R->Cognitive_Function Nicotinic_R->Cognitive_Function

Velnacrine's Mechanism of Action in the Cholinergic Synapse.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method to determine the in vitro inhibitory activity of compounds against AChE.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

  • Velnacrine

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of Velnacrine in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Velnacrine solution at various concentrations (or solvent for control)

    • AChE solution

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes).

  • Initiate the reaction by adding a solution containing ATCI and DTNB to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition for each Velnacrine concentration relative to the control without the inhibitor.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the Velnacrine concentration.

AChE_Inhibition_Assay_Workflow A Prepare Velnacrine serial dilutions B Add buffer, Velnacrine, and AChE to 96-well plate A->B C Incubate at 37°C for 15 minutes B->C D Add ATCI and DTNB to initiate reaction C->D E Measure absorbance at 412 nm D->E F Calculate % inhibition and IC₅₀ E->F

Workflow for the Acetylcholinesterase Inhibition Assay.
Neuroprotection Assay against Amyloid-β (Aβ)-Induced Toxicity

This assay assesses the potential of Velnacrine to protect neuronal cells from the cytotoxic effects of Aβ peptides.

Principle: Aβ oligomers are known to be neurotoxic. This assay measures the viability of neuronal cells after exposure to Aβ in the presence and absence of the test compound. Cell viability can be assessed using various methods, such as the MTT assay, which measures mitochondrial metabolic activity.

Materials:

  • Velnacrine

  • Aβ₁₋₄₂ peptide

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Culture neuronal cells in a 96-well plate to the desired confluency.

  • Prepare oligomeric Aβ₁₋₄₂ by incubating the peptide solution according to established protocols.

  • Pre-treat the cells with various concentrations of Velnacrine for a specified duration (e.g., 1-2 hours).

  • Add the prepared Aβ₁₋₄₂ oligomers to the cell culture medium to induce toxicity. Include control wells with cells only, cells with Velnacrine only, and cells with Aβ only.

  • Incubate the plate for a period sufficient to induce cell death (e.g., 24-48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Quantification of Velnacrine in Biological Samples using LC-MS/MS with this compound

This protocol outlines the use of this compound as an internal standard for the accurate quantification of Velnacrine in biological matrices like plasma or brain homogenate.

Principle: this compound is chemically identical to Velnacrine but has a slightly higher molecular weight due to the deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to differentiate between the analyte (Velnacrine) and the internal standard (this compound). Because they have nearly identical physicochemical properties, this compound experiences similar extraction recovery and ionization efficiency as Velnacrine, allowing for correction of experimental variability.

Materials:

  • Velnacrine and this compound standards

  • Biological matrix (e.g., plasma, brain homogenate)

  • Protein precipitation solvent (e.g., acetonitrile)

  • LC-MS/MS system with a suitable column (e.g., C18)

  • Mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid)

Procedure:

  • Sample Preparation:

    • Spike a known amount of this compound (internal standard) into the biological samples and calibration standards.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate Velnacrine and this compound from other matrix components using a suitable chromatographic gradient.

    • Detect and quantify Velnacrine and this compound using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the peak area of Velnacrine to the peak area of this compound against the concentration of the Velnacrine standards.

    • Determine the concentration of Velnacrine in the unknown samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow A Spike biological sample with this compound (Internal Standard) B Protein Precipitation (e.g., with Acetonitrile) A->B C Centrifuge and collect supernatant B->C D Inject sample into LC-MS/MS system C->D E Chromatographic Separation (e.g., C18 column) D->E F Mass Spectrometric Detection (MRM mode) E->F G Quantify Velnacrine using the ratio to this compound F->G

Workflow for Pharmacokinetic Analysis using this compound.

Conclusion

Velnacrine, despite its clinical development being halted, remains a relevant tool for in vitro and in vivo research in the context of Alzheimer's disease, particularly for studying the effects of cholinesterase inhibition. The deuterated analog, this compound, is essential for robust pharmacokinetic and bioanalytical studies, enabling researchers to obtain high-quality data. The protocols provided here offer a framework for utilizing Velnacrine and this compound to further investigate the cholinergic system and potential therapeutic strategies for Alzheimer's disease.

Application Note: Velnacrine In Vitro Cholinesterase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Velnacrine (B9770), a hydroxylated derivative of tacrine (B349632), is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Its mechanism of action is centered on the "cholinergic hypothesis" of Alzheimer's disease, which suggests that a deficiency in the neurotransmitter acetylcholine (B1216132) (ACh) contributes to cognitive decline.[2] By inhibiting the enzymes that break down ACh, velnacrine increases the neurotransmitter's concentration in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][2] This application note provides a detailed protocol for determining the inhibitory potential of velnacrine using the widely accepted in vitro Ellman's method.[2]

It is important to note the specific role of deuterated analogs like Velnacrine-d4. While this protocol is for assessing the inhibitory activity of velnacrine, this compound is typically not used as the primary inhibitor in such assays.[2] Instead, its primary application is as an internal standard in analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of velnacrine in various biological samples.[2]

Mechanism of Cholinesterase Inhibition

Velnacrine functions by reversibly binding to the active site of cholinesterase enzymes, primarily acetylcholinesterase.[2] In a normal cholinergic synapse, AChE rapidly hydrolyzes acetylcholine into choline (B1196258) and acetate, which terminates the nerve signal.[2] Velnacrine's inhibition of AChE prevents this breakdown, leading to an accumulation of acetylcholine in the synapse. This results in prolonged stimulation of postsynaptic acetylcholine receptors and enhanced cholinergic activity.[2]

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) ACh_released ACh ACh_vesicle->ACh_released Release AChE AChE ACh_released->AChE Hydrolysis Receptor ACh Receptor ACh_released->Receptor Binds Breakdown Choline + Acetate AChE->Breakdown Velnacrine Velnacrine Velnacrine->AChE Inhibits Signal Signal Propagation Receptor->Signal

Mechanism of Velnacrine's cholinesterase inhibition at the synapse.

Quantitative Data: Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the available IC50 values for velnacrine and its parent compound, tacrine, against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2]

CompoundEnzymeIC50 Value
Velnacrine AChE3.27 µM
Velnacrine BChEN/A
Tacrine AChE31 nM
Tacrine BChE26.5 nM
Note: A specific IC50 value for Velnacrine against Butyrylcholinesterase (BChE) is not readily available in the surveyed literature. The data for tacrine is provided for comparative context.[2]

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The most common method for measuring cholinesterase activity is a colorimetric assay developed by Ellman and colleagues.[2][3][4] The assay measures the activity of AChE (or BChE) by monitoring the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh). This reaction produces thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[5][6]

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_analysis 3. Data Acquisition & Analysis P1 Prepare Reagents: - Phosphate (B84403) Buffer - Enzyme (AChE/BChE) - DTNB Solution - Substrate (ATCh) P2 Prepare Serial Dilutions of Velnacrine P1->P2 A1 Add Buffer, Velnacrine, and DTNB to wells P2->A1 A2 Add Enzyme (AChE) to start pre-incubation A1->A2 A3 Incubate for 15 min at 37°C A2->A3 A4 Add Substrate (ATCh) to initiate reaction A3->A4 D1 Measure Absorbance at 412 nm (Kinetic or Endpoint) A4->D1 D2 Calculate % Inhibition for each Velnacrine concentration D1->D2 D3 Plot % Inhibition vs. log[Velnacrine] D2->D3 D4 Determine IC50 value from sigmoidal dose-response curve D3->D4

Experimental workflow for the cholinesterase inhibition assay.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Velnacrine

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCh)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0): Prepare and adjust the pH as required.

    • AChE Solution: Prepare a stock solution of AChE in the phosphate buffer. The final concentration used in the assay should be optimized to yield a linear reaction rate for 5-10 minutes.

    • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer.

    • ATCh Solution (14-200 mM): Prepare the substrate solution fresh in phosphate buffer.[2][5]

    • Velnacrine Stock Solution: Prepare a high-concentration stock solution of Velnacrine in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer to achieve the desired final assay concentrations.

  • Assay Setup (in a 96-well plate):

    • Control Wells: Add buffer, DTNB solution, and AChE solution. These wells represent 100% enzyme activity.

    • Test Wells: Add buffer, DTNB solution, AChE solution, and the various dilutions of Velnacrine.

    • Blank Wells: Add buffer, DTNB solution, and substrate. This is to correct for the non-enzymatic hydrolysis of the substrate.

  • Reaction Protocol:

    • To each well, add 50 µL of phosphate buffer, 25 µL of DTNB, and 25 µL of the corresponding Velnacrine dilution (or buffer for control wells).

    • Add 25 µL of the AChE solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.[5]

    • Initiate the enzymatic reaction by adding 25 µL of the ATCh substrate solution to all wells.

    • Immediately begin measuring the absorbance at 412 nm every 10-60 seconds for 5-10 minutes using a microplate reader.[5][6]

Data Analysis

  • Calculate Reaction Rate: Determine the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well from the linear portion of the kinetic curve.

  • Calculate Percentage Inhibition: The percentage of AChE inhibition for each Velnacrine concentration is calculated using the following formula:[2]

    % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

  • Determine IC50 Value: Plot the calculated % Inhibition against the logarithm of the Velnacrine concentration. Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable graphing software (e.g., GraphPad Prism, Origin) to determine the IC50 value.[2]

Conclusion

This application note provides a comprehensive framework for assessing the in vitro cholinesterase inhibitory activity of velnacrine. By following the detailed Ellman's method protocol, researchers can reliably determine the IC50 value, a critical parameter for characterizing the potency of this and other cholinesterase inhibitors. Understanding the inhibitory profile of compounds like velnacrine is fundamental for research into neurodegenerative diseases such as Alzheimer's disease.[2][7]

References

Application Note and Protocol: Preparation of Velnacrine-d4 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Velnacrine-d4 is the deuterated isotopologue of Velnacrine, a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Velnacrine itself is a hydroxylated active metabolite of tacrine.[2] By inhibiting these cholinesterases, Velnacrine increases the concentration and prolongs the action of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.[1] Due to its stable isotope labeling, this compound is an ideal internal standard for quantitative bioanalytical studies, such as those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), to determine the pharmacokinetic and metabolic profiles of Velnacrine.[3] The substitution of hydrogen with deuterium (B1214612) atoms can lead to a stronger carbon-deuterium bond, potentially slowing metabolic cleavage and improving the pharmacokinetic properties of the parent compound, a phenomenon known as the kinetic isotope effect.[1] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research applications.

Quantitative Data Summary

The following table summarizes the key quantitative information for the preparation of this compound hydrochloride stock solutions. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific information.

ParameterValueSource/Note
Compound Name This compound hydrochloride[3][4]
CAS Number 1246816-08-9[3]
Molecular Formula C₁₃H₁₁D₄ClN₂OAssumed from Velnacrine structure
Molecular Weight ~254.77 g/mol Calculated based on Velnacrine HCl
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO), high purity, anhydrousBased on Velnacrine maleate (B1232345) solubility[5]
Typical Stock Conc. 1-10 mMStandard laboratory practice
Storage (Solid) -20°C, desiccatedGeneral guidance for stable compounds
Storage (Stock Solution) -20°C (up to 1 month) or -80°C (up to 6 months)[5]
Stability Aliquot to avoid repeated freeze-thaw cycles. Protect from moisture.[5]Best practice

Experimental Protocols

1. Safety Precautions

  • This compound is a potent cholinesterase inhibitor. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all weighing and solution preparation steps in a well-ventilated chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.

2. Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes and mass as needed for different concentrations or volumes.

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl sulfoxide (DMSO), ≥99.9% purity

  • Microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Bath sonicator (optional, for aiding dissolution)

Procedure:

  • Equilibration: Before opening, allow the vial of this compound hydrochloride powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic compound.

  • Weighing: In a chemical fume hood, carefully weigh out 2.55 mg of this compound hydrochloride powder using an analytical balance.

  • Dissolution: a. Transfer the weighed powder to a clean, appropriately labeled microcentrifuge tube or vial. b. Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial. c. Securely cap the vial and mix vigorously using a vortex mixer for 1-2 minutes. d. Visually inspect the solution to ensure all solid has dissolved. If particulates remain, sonicate the vial in a bath sonicator for 5-10 minutes, or until the solution is clear.[5]

  • Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. b. Clearly label each aliquot with the compound name, concentration, solvent, and preparation date. c. For short-term storage (up to 1 month), store the aliquots at -20°C. For long-term storage (up to 6 months), store at -80°C.[5]

3. Protocol for Preparation of Working Solutions

Working solutions should be prepared fresh daily by diluting the high-concentration stock solution in the appropriate aqueous buffer or cell culture medium for the specific assay.

Important Consideration: DMSO can be toxic to cells at higher concentrations (typically >0.5%). Ensure the final concentration of DMSO in the assay medium is low and consistent across all experimental conditions, including vehicle controls.

Example: Preparing a 10 µM working solution in cell culture medium:

  • Thaw one aliquot of the 10 mM this compound stock solution.

  • Perform a serial dilution. For example, dilute the 10 mM stock 1:100 in the desired medium to create a 100 µM intermediate solution (e.g., add 5 µL of stock to 495 µL of medium).

  • Dilute the 100 µM intermediate solution 1:10 in the final assay medium to achieve the target 10 µM concentration (e.g., add 100 µL of intermediate to 900 µL of medium).

Visualizations

G cluster_workflow Stock Solution Preparation Workflow start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate 1. weigh Weigh Compound on Analytical Balance equilibrate->weigh 2. dissolve Add Anhydrous DMSO weigh->dissolve 3a. mix Vortex and/or Sonicate Until Fully Dissolved dissolve->mix 3b. aliquot Aliquot into Single-Use Tubes mix->aliquot 4a. store Store at -20°C (Short-term) or -80°C (Long-term) aliquot->store 4b. end_node End store->end_node

Caption: Workflow for preparing this compound stock solution.

G Cholinergic Synapse: Mechanism of Velnacrine Action cluster_pre Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChE AChE ACh->AChE Degradation Receptor ACh Receptors ACh->Receptor Binds Velnacrine This compound Velnacrine->AChE Inhibits Signal Signal Propagation Receptor->Signal

Caption: this compound inhibits AChE, increasing ACh levels.

References

Troubleshooting & Optimization

Velnacrine-d4 Stability in Processed Samples: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Velnacrine-d4 in processed samples. Given the absence of specific stability data for this compound, this resource focuses on best practices for handling deuterated internal standards in bioanalysis, drawing upon established principles of analytical chemistry and regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in bioanalytical experiments?

A1: this compound, a deuterated analog of Velnacrine, is primarily used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1] Due to its near-identical physicochemical properties to the non-deuterated analyte (Velnacrine), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[1][2] This allows for accurate correction of variability that can occur during sample preparation, injection, and analysis, leading to more precise and reliable quantification of Velnacrine.[3][4][5]

Q2: Are there specific storage recommendations for this compound?

A2: While specific long-term stability data for this compound is not publicly available, general best practices for deuterated and other analytical standards should be followed. It is recommended to store this compound stock solutions in a cool, dark, and dry place, typically at -20°C or colder for long-term storage, to minimize potential degradation.[6] Always refer to the manufacturer's certificate of analysis for specific storage instructions.

Q3: What are the potential degradation pathways for this compound?

A3: The specific degradation pathways for Velnacrine and, by extension, this compound have not been extensively documented in publicly available literature. Velnacrine is a hydroxylated derivative of tacrine.[7] Potential sites for degradation could include oxidation of the hydroxyl group or modifications to the acridine (B1665455) ring structure. Without specific studies, it is crucial to conduct stability assessments under various stress conditions (e.g., acid, base, light, heat) to identify potential degradants and develop a stability-indicating analytical method.

Q4: How does deuteration affect the stability of this compound compared to Velnacrine?

A4: Deuteration is generally not expected to significantly alter the chemical stability of the molecule under typical sample processing and storage conditions. The carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, which can sometimes lead to a "kinetic isotope effect" where the deuterated compound reacts more slowly. However, for the purposes of bioanalytical internal standards, their stability is considered to be virtually identical to the non-deuterated analyte.

Troubleshooting Guide: this compound Internal Standard Variability

Variability in the internal standard response can compromise the accuracy and precision of a bioanalytical assay. This guide provides a systematic approach to troubleshooting common issues related to this compound stability and performance.

Observed Issue Potential Root Causes Recommended Actions
High variability in this compound peak area across a single run Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction).[8] Matrix effects varying between samples. Instrument instability (e.g., fluctuating spray in the MS source).Review and retrain on the sample preparation protocol. Evaluate different extraction methods (e.g., solid-phase extraction vs. liquid-liquid extraction) to minimize matrix effects. Perform system suitability tests before and during the run to ensure instrument performance.
Consistently low this compound response in all samples Incorrect concentration of the this compound spiking solution. Degradation of the this compound stock or working solution. Significant ion suppression due to the biological matrix.Prepare a fresh this compound working solution and re-analyze a subset of samples. Assess the stability of the stock and working solutions under the storage conditions used. Optimize chromatographic conditions to separate this compound from co-eluting matrix components.
This compound response drifts (trends up or down) during the run Progressive buildup of matrix components on the analytical column or in the MS source. Change in mobile phase composition over time.Implement a robust column washing step between injections. Regularly clean the mass spectrometer ion source. Ensure mobile phases are freshly prepared and well-mixed.
Presence of Velnacrine (unlabeled) signal in blank samples spiked only with this compound Isotopic impurity in the this compound standard. In-source fragmentation or deuterium-hydrogen exchange in the mass spectrometer.Consult the certificate of analysis for the isotopic purity of the this compound standard. Optimize MS source conditions (e.g., cone voltage) to minimize in-source fragmentation.

Experimental Protocols: Assessing this compound Stability

To ensure the reliability of your bioanalytical data, it is imperative to perform stability assessments of this compound in the specific biological matrix and under the conditions of your study.

Freeze-Thaw Stability

Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Protocol:

  • Prepare quality control (QC) samples at low and high concentrations of Velnacrine in the relevant biological matrix.

  • Spike all QC samples with the working concentration of this compound.

  • Analyze one set of freshly prepared QC samples (time zero).

  • Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 3 to 5).

  • After the final thaw, process and analyze the QC samples.

  • Compare the results of the cycled samples to the time-zero samples. The mean concentration should be within ±15% of the nominal concentration.[9]

Bench-Top (Short-Term) Stability

Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a duration representative of sample handling time.

Protocol:

  • Prepare low and high concentration QC samples spiked with this compound.

  • Thaw the QC samples and let them sit on the laboratory bench at room temperature.

  • Process and analyze the samples at various time points (e.g., 0, 4, 8, and 24 hours).

  • Compare the results at each time point to the initial (time zero) analysis. The mean concentration should be within ±15% of the nominal concentration.[6]

Long-Term Stability

Objective: To assess the stability of this compound in a biological matrix under the intended long-term storage conditions.

Protocol:

  • Prepare a sufficient number of low and high concentration QC samples spiked with this compound.

  • Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • Analyze the QC samples at predetermined time points (e.g., 1, 3, 6, and 12 months).

  • At each time point, compare the results of the stored samples to freshly prepared QC samples or to the initial results. The mean concentration should be within ±15% of the nominal concentration.[6]

Data Presentation: Example Stability Data Tables

The following tables are templates for presenting stability data for this compound.

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

QC LevelNumber of CyclesMean Concentration (ng/mL)% Accuracy% CV
Low QC (5 ng/mL)14.9599.04.5
34.8897.65.1
54.8296.45.8
High QC (500 ng/mL)1505.2101.03.2
3498.799.73.9
5493.598.74.2

Table 2: Bench-Top Stability of this compound in Human Plasma at Room Temperature

QC LevelTime (hours)Mean Concentration (ng/mL)% Accuracy% CV
Low QC (5 ng/mL)05.02100.44.1
44.9799.44.8
84.9198.25.3
244.7595.06.2
High QC (500 ng/mL)0499.599.92.8
4501.0100.23.1
8495.399.13.5
24488.997.84.0

Visualizations

Caption: Decision pathway for internal standard selection.

stability_workflow cluster_stability_tests Stability Conditions start Start: Stability Assessment prepare_qc Prepare Low and High QC samples in the biological matrix start->prepare_qc spike_is Spike with this compound prepare_qc->spike_is freeze_thaw Freeze-Thaw Cycles spike_is->freeze_thaw bench_top Bench-Top (Room Temp) spike_is->bench_top long_term Long-Term Storage spike_is->long_term analyze Process and Analyze Samples by LC-MS freeze_thaw->analyze bench_top->analyze long_term->analyze compare Compare results to Time Zero or nominal concentration analyze->compare stable Analyte is Stable compare->stable Within ±15% not_stable Analyte is Not Stable. Investigate and implement corrective actions. compare->not_stable Outside ±15% end End: Stability Established stable->end not_stable->end

Caption: Workflow for this compound stability assessment.

Disclaimer: The information provided in this technical support guide is for informational purposes only and is based on general principles of bioanalysis. As there is no specific, publicly available stability data for this compound, users are strongly encouraged to perform their own comprehensive stability studies to establish appropriate storage and handling conditions for their specific applications.

References

Technical Support Center: Improving Velnacrine Recovery from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to enhance the recovery of Velnacrine (B9770) from plasma samples.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Velnacrine recovery from plasma consistently low?

Low recovery of Velnacrine can be attributed to several factors, primarily its binding to plasma proteins and suboptimal extraction procedures.

  • Plasma Protein Binding: Velnacrine binds to plasma proteins, including albumin and alpha 1-acid glycoprotein.[1] The extent of this binding can be significant, ranging from approximately 47% to 59%, which can sequester the drug and prevent its efficient extraction if the proteins are not effectively denatured or the drug isn't displaced.[1]

  • Suboptimal Extraction pH: The pH of the sample during extraction is critical. Velnacrine is a basic compound, and adjusting the pH to an alkaline state (typically pH 9-11) is necessary to neutralize its charge, making it more soluble in organic extraction solvents. Failure to optimize pH can lead to poor partitioning into the organic phase during liquid-liquid extraction (LLE).

  • Inefficient Extraction Method: The choice of extraction method—protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—greatly impacts recovery. A flawed or poorly optimized technique is a common cause of low yield.[2] For instance, an inappropriate solvent in LLE or an incorrect sorbent in SPE will result in incomplete extraction.

Q2: How can I mitigate the effects of plasma protein binding?

Addressing protein binding is a critical step to improve Velnacrine recovery.

  • Protein Precipitation (PPT): This is a common first step. Adding a solvent like acetonitrile (B52724) or methanol (B129727) causes proteins to precipitate out of the solution, releasing the bound Velnacrine.[3] The sample is then centrifuged, and the supernatant containing the analyte is collected for further purification.[4]

  • pH Adjustment: Altering the pH can disrupt the ionic interactions between the drug and plasma proteins, promoting its release into the solvent.

  • Displacement Agents: In some cases, introducing a compound that has a higher affinity for the plasma proteins can displace the bound Velnacrine. The binding of Velnacrine, for example, is significantly decreased in the presence of Tacrine (B349632) (THA).[1]

Q3: Which extraction method is recommended for Velnacrine, and how do they compare?

The choice between LLE, SPE, and PPT depends on the desired purity, recovery, and throughput.

  • Solid-Phase Extraction (SPE): Often considered the gold standard for bioanalysis, SPE provides the cleanest extracts and high, reproducible recovery.[5] For a basic compound like Velnacrine, a mixed-mode cation exchange sorbent is highly effective. This method involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the purified analyte.[5]

  • Liquid-Liquid Extraction (LLE): LLE is a robust and cost-effective method. It involves extracting the drug from the aqueous plasma sample into an immiscible organic solvent after pH adjustment. A well-chosen solvent is key to good recovery.[6][7]

  • Protein Precipitation (PPT): While simple and fast, PPT is often less clean than SPE or LLE and may result in significant matrix effects during LC-MS/MS analysis. It is best used as an initial clean-up step before a more refined extraction like SPE.[3]

Q4: What are the best practices for sample handling and storage to ensure Velnacrine stability?

Sample integrity is crucial for accurate quantification.

  • Blood Collection: Use appropriate anticoagulant tubes (e.g., EDTA or heparin). Process the blood to separate plasma as soon as possible.[8]

  • Storage Temperature: For long-term storage, plasma samples should be kept at -80°C to minimize degradation.[9][10] Storage at -20°C is suitable for shorter periods (up to 7 days), while storage at room temperature should be avoided for more than a few hours.[8]

  • Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles to a maximum of three, as repeated cycles can lead to analyte degradation.[8]

Data Presentation: Comparison of Extraction Techniques

The following table summarizes the expected performance of different extraction methods. Absolute recovery percentages are analyte- and method-specific, but this provides a general comparison.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery Moderate to High (60-90%)High (80-100%)[6][11]Very High & Reproducible (>90%)
Extract Purity Low (High Matrix Effects)ModerateHigh (Cleanest Extracts)[5]
Throughput High (96-well plate compatible)ModerateHigh (Amenable to automation)
Complexity LowModerateHigh
Cost LowLow to ModerateHigh

Experimental Protocols

Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE)

This protocol is a robust method for achieving high recovery and purity of Velnacrine from plasma.

1. Materials and Reagents:

  • SPE Cartridge: Mixed-mode cation exchange sorbent (e.g., Oasis MCX)

  • Plasma Sample (pre-treated with internal standard)

  • Reagents: Methanol, Deionized Water, 0.1 M Hydrochloric Acid, 5% Ammonium (B1175870) Hydroxide (B78521) in Methanol.

2. Sample Pre-treatment:

  • To 500 µL of plasma, add an appropriate internal standard.

  • Add 500 µL of 0.1 M hydrochloric acid to acidify the sample and disrupt protein binding.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins.

  • Use the supernatant for the SPE procedure.

3. SPE Procedure:

  • Condition: Condition the SPE cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water.

  • Equilibrate: Equilibrate the cartridge with 2 mL of 0.1 M hydrochloric acid.

  • Load: Load the pre-treated plasma supernatant onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Wash 1 (Interference Elution): Wash the cartridge with 2 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.

  • Wash 2 (Analyte Retention): Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

  • Dry: Dry the cartridge thoroughly under vacuum or positive pressure for 5 minutes.

  • Elute: Elute Velnacrine from the sorbent using 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable mobile phase for chromatographic analysis.

Visualizations: Workflows and Logic Diagrams

General Experimental Workflow

The following diagram illustrates the end-to-end process for Velnacrine analysis from a plasma sample, highlighting the critical extraction stage.

G Figure 1: General Workflow for Velnacrine Plasma Analysis cluster_pre Sample Preparation cluster_ext Extraction cluster_post Analysis Sample 1. Plasma Sample Collection (EDTA Tube) Centrifuge 2. Centrifugation (Separate Plasma) Sample->Centrifuge Pretreat 3. Pre-treatment (Add IS, Adjust pH/PPT) Centrifuge->Pretreat Load 4. Load Sample onto SPE Cartridge Pretreat->Load Wash 5. Wash Interferences Load->Wash Elute 6. Elute Velnacrine Wash->Elute Evap 7. Evaporate & Reconstitute Elute->Evap Inject 8. LC-MS/MS Analysis Evap->Inject Data 9. Data Quantification Inject->Data

Caption: Figure 1: General Workflow for Velnacrine Plasma Analysis

Troubleshooting Low Recovery

This flowchart provides a logical guide for diagnosing and solving issues related to low Velnacrine recovery.

G Figure 2: Troubleshooting Guide for Low Velnacrine Recovery cluster_SPE cluster_LLE cluster_PPT Start Problem: Low Velnacrine Recovery CheckMethod Is the extraction method SPE, LLE, or PPT? Start->CheckMethod SPE_Sorbent Incorrect Sorbent? Use Mixed-Mode Cation Exchange CheckMethod->SPE_Sorbent SPE LLE_pH Incorrect pH? Adjust to pH 9-11 CheckMethod->LLE_pH LLE PPT_Solvent Incomplete precipitation? Use cold acetonitrile (1:3 ratio) CheckMethod->PPT_Solvent PPT SPE_pH Suboptimal pH? Acidify sample before loading SPE_Sorbent->SPE_pH SPE_Wash Analyte lost in wash step? Use weaker organic wash solvent SPE_pH->SPE_Wash SPE_Elute Incomplete elution? Use basic elution solvent (e.g., NH4OH in MeOH) SPE_Wash->SPE_Elute LLE_Solvent Poor solvent choice? Test different organic solvents (e.g., MTBE, Ethyl Acetate) LLE_pH->LLE_Solvent LLE_Emulsion Emulsion forming? Centrifuge at higher speed/longer LLE_Solvent->LLE_Emulsion PPT_Binding Residual Protein Binding? Combine PPT with pH adjustment PPT_Solvent->PPT_Binding

Caption: Figure 2: Troubleshooting Guide for Low Velnacrine Recovery

References

Technical Support Center: Velnacrine-d4 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Velnacrine-d4 as an internal standard in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalytical assays?

This compound is a deuterated form of Velnacrine, a hydroxylated derivative of tacrine. It is primarily used as an internal standard (IS) in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] The use of a stable isotope-labeled internal standard like this compound is critical for improving the accuracy and precision of the assay by compensating for variability in sample preparation and matrix effects.[1][2]

Q2: What are the most common issues encountered when using this compound as an internal standard?

While this compound is designed to minimize analytical errors, several issues can still arise. These are often related to the inherent properties of deuterated standards and the complexity of the biological matrix. Common problems include:

  • Non-linear calibration curves, especially at high analyte concentrations.

  • Poor accuracy and precision of quality control (QC) samples.

  • Shifts in the retention time of this compound relative to the non-deuterated analyte (Velnacrine).

  • Low or inconsistent signal intensity of this compound.

  • Unexpected peaks or interference in the this compound mass channel.

Q3: How can I prevent issues with this compound before they occur?

Proactive measures can significantly reduce the likelihood of encountering problems during sample analysis. These include:

  • Method Development: Thoroughly optimize chromatographic conditions to ensure co-elution of Velnacrine and this compound.[3]

  • Internal Standard Concentration: Select an appropriate concentration for this compound. A common practice is to use a concentration that yields a signal intensity around 50% of the highest calibration standard.

  • Purity Check: Always verify the chemical and isotopic purity of the this compound standard to ensure it is free from unlabeled Velnacrine.

  • Stability: Evaluate the stability of this compound in the sample matrix under the conditions of the experiment to check for potential degradation or deuterium (B1214612) exchange.

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve at High Concentrations

Symptoms: Your calibration curve for Velnacrine is linear at lower concentrations but becomes non-linear, often plateauing, at higher concentrations.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Ion Source Saturation At high concentrations, both Velnacrine and this compound compete for ionization in the mass spectrometer's ion source, leading to a non-proportional response.1. Dilute Samples: Dilute the high-concentration samples to bring them within the linear range of the assay. 2. Optimize IS Concentration: In some cases, increasing the internal standard concentration to be significantly higher than the upper limit of quantification (ULOQ) can improve linearity by normalizing ionization suppression effects.
Isotopic Interference ("Cross-Talk") Naturally occurring isotopes of Velnacrine can contribute to the signal of this compound, especially if the mass difference is small. This becomes more pronounced at high Velnacrine concentrations, artificially inflating the internal standard signal.1. Use a Higher Mass-Labeled Standard: If possible, use an internal standard with a higher degree of deuteration (e.g., Velnacrine-d7) or a ¹³C-labeled standard to minimize isotopic overlap. 2. Mathematical Correction: Some mass spectrometry software platforms allow for mathematical correction of isotopic contributions.
Issue 2: Poor Accuracy and Precision in QC Samples

Symptoms: The calculated concentrations of your quality control (QC) samples deviate significantly from their nominal values, and there is high variability between replicates.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Differential Matrix Effects The internal standard (this compound) and the analyte (Velnacrine) may not be affected by the sample matrix in the same way, especially if they do not co-elute perfectly.[3] This can lead to inaccurate quantification.1. Optimize Chromatography: Adjust the mobile phase gradient, column temperature, or change the column to achieve better co-elution of Velnacrine and this compound. 2. Improve Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components.
Deuterium Exchange Deuterium atoms on the this compound molecule may exchange with protons from the solvent or matrix, leading to a decrease in the this compound signal and an increase in the signal of partially deuterated or non-deuterated Velnacrine.1. Check Labeling Position: Use a this compound standard where the deuterium atoms are on stable positions (e.g., an aromatic ring). Avoid standards with deuterium on hydroxyl (-OH) or amine (-NH) groups in protic solvents. 2. Control pH and Temperature: Investigate if deuterium exchange is dependent on the pH or temperature of the sample preparation and analysis by incubating the internal standard in the matrix under various conditions and monitoring its mass spectrum.
Impurity in Internal Standard The this compound standard may contain a small amount of unlabeled Velnacrine as an impurity, leading to a constant positive bias in the results.1. Verify Purity: Analyze a high concentration of the this compound standard alone to check for the presence of unlabeled Velnacrine. 2. Source a Higher Purity Standard: If significant unlabeled analyte is present, obtain a new lot or a higher purity standard.

Experimental Protocols

Proposed LC-MS/MS Method for Velnacrine Quantification

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.[2]

1. Sample Preparation (Plasma)

  • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 30 seconds.

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A suitable UHPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Detection

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Velnacrine: To be determined empirically (e.g., precursor ion [M+H]⁺ → product ion)

    • This compound: To be determined empirically (e.g., precursor ion [M+H]⁺ → product ion)

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Velnacrine / this compound) integrate->ratio curve Calibration Curve ratio->curve quantify Quantify Velnacrine Concentration curve->quantify

Caption: Workflow for Velnacrine bioanalysis using this compound.

troubleshooting_logic cluster_investigate Initial Checks cluster_causes Potential Root Causes cluster_solutions Corrective Actions start Poor Assay Performance (Accuracy, Precision, Linearity) check_chrom Review Chromatography: - Peak Shape - Retention Time Shift - Co-elution start->check_chrom check_is Check IS Response: - Signal Intensity - Variability start->check_is isotope Isotopic Interference saturation Ion Source Saturation matrix Matrix Effects check_chrom->matrix check_is->matrix exchange Deuterium Exchange check_is->exchange purity IS Impurity check_is->purity optimize_lc Optimize Chromatography matrix->optimize_lc improve_cleanup Enhance Sample Cleanup matrix->improve_cleanup change_is Use Different IS (e.g., ¹³C-labeled) isotope->change_is exchange->change_is verify_is Verify IS Purity purity->verify_is dilute Dilute Samples saturation->dilute

Caption: Troubleshooting logic for this compound assay issues.

References

Technical Support Center: Velnacrine-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Velnacrine-d4 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Velnacrine and this compound?

A1: For optimal sensitivity and specificity in Multiple Reaction Monitoring (MRM) analysis using positive ion mode electrospray ionization (ESI), the following mass-to-charge (m/z) transitions are recommended.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zNotes
Velnacrine278.258.1Primary transition for quantification.[1]
121.1Secondary transition for confirmation.[1]
This compound 282.2 62.1 Corresponding transition for the deuterated internal standard.

Q2: Why is the precursor ion of this compound shifted by +4 m/z units compared to Velnacrine?

A2: The "d4" in this compound signifies that four hydrogen atoms in the molecule have been replaced by four deuterium (B1214612) atoms. Deuterium has a mass approximately 1 Da greater than hydrogen. Therefore, the monoisotopic mass of this compound is 4 Da higher than that of Velnacrine, resulting in a +4 m/z shift in the precursor ion. This mass difference allows the mass spectrometer to differentiate between the analyte (Velnacrine) and the internal standard (this compound).

Q3: How is the product ion for this compound determined?

A3: The selection of the product ion for this compound is based on the fragmentation pattern of Velnacrine. The primary product ion for Velnacrine is m/z 58.1. The +4 mass shift in the corresponding product ion for this compound (m/z 62.1) indicates that the four deuterium atoms are located on the fragment of the molecule that produces this product ion. Therefore, when the this compound precursor ion fragments, the resulting product ion retains all four deuterium atoms.

Troubleshooting Guide

Problem 1: Low or no signal for the this compound MRM transition.

Possible Cause Troubleshooting Steps
Incorrect Mass Spectrometer Settings - Verify that the correct precursor (282.2 m/z) and product (62.1 m/z) ion values are entered in the MRM method. - Ensure the mass spectrometer is properly tuned and calibrated.
Suboptimal Ionization - Infuse a this compound standard solution directly into the mass spectrometer to optimize source parameters (e.g., spray voltage, gas flows, source temperature).
Degradation of this compound - Prepare fresh working solutions of this compound from a reliable stock. - Protect solutions from light and store at the recommended temperature.
Sample Preparation Issues - Confirm the correct concentration of the this compound spiking solution was added to the samples. - Evaluate the extraction efficiency of your sample preparation method.

Problem 2: Retention time shift between Velnacrine and this compound.

Possible Cause Troubleshooting Steps
Isotope Effect - A slight retention time shift between the analyte and its deuterated internal standard can sometimes occur, especially in chromatography with high resolving power. This is a known phenomenon and is generally acceptable if the shift is consistent.
Chromatographic Conditions - Ensure the stability of the LC system, including pump performance and column temperature. - If the shift is significant and inconsistent, re-evaluate and optimize the chromatographic method to ensure co-elution.

Problem 3: Inconsistent Velnacrine/Velnacrine-d4 area ratio.

Possible Cause Troubleshooting Steps
Inaccurate Pipetting - Use calibrated pipettes for the addition of the internal standard to all samples, standards, and quality controls.
Differential Matrix Effects - Matrix components can sometimes suppress the ionization of the analyte and internal standard to different extents, even if they co-elute. - Improve sample clean-up procedures to minimize matrix effects. - Dilute the sample to reduce the concentration of interfering matrix components.
Analyte Degradation - Investigate the stability of Velnacrine in the sample matrix under the specific storage and processing conditions.

Experimental Protocols

Protocol 1: Stock and Working Solution Preparation

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Velnacrine and this compound reference standards.

    • Dissolve each standard in 1 mL of methanol (B129727).

    • Store the stock solutions in amber vials at -20°C.[1]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions for the calibration curve by serially diluting the Velnacrine primary stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Spiking Solution (e.g., 100 ng/mL):

    • Dilute the this compound primary stock solution with a 50:50 methanol/water mixture to the desired final concentration.[1]

Protocol 2: Sample Preparation (Protein Precipitation)

  • To 100 µL of the sample (e.g., plasma, serum) in a microcentrifuge tube, add 10 µL of the this compound internal standard spiking solution.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[1]

Visualizations

MRM_Adjustment_Workflow Workflow for Adjusting MRM Transitions for this compound cluster_0 Initial Setup cluster_1 Product Ion Prediction cluster_2 Method Development & Optimization cluster_3 Validation start Start with known Velnacrine MRM transitions (Q1: 278.2, Q3: 58.1) predict_q1 Calculate expected Q1 for this compound (278.2 + 4 = 282.2) start->predict_q1 identify_fragment Identify the fragmentation pattern of Velnacrine predict_q1->identify_fragment predict_q3 Predict Q3 for this compound based on deuteration site (58.1 + 4 = 62.1) identify_fragment->predict_q3 setup_method Set up initial MRM method in software (Q1: 282.2, Q3: 62.1) predict_q3->setup_method infuse_std Infuse this compound standard for optimization setup_method->infuse_std optimize_params Optimize collision energy and other MS parameters infuse_std->optimize_params run_samples Analyze samples with the optimized method optimize_params->run_samples troubleshoot Troubleshoot signal, retention time, and area ratio issues run_samples->troubleshoot end Finalized MRM method for this compound troubleshoot->end

Workflow for adjusting this compound MRM transitions.

Fragmentation_Pathway Proposed Fragmentation of Velnacrine and this compound velnacrine_q1 Velnacrine Precursor Ion (m/z 278.2) velnacrine_q3 Product Ion (m/z 58.1) velnacrine_q1->velnacrine_q3 CID velnacrine_d4_q1 This compound Precursor Ion (m/z 282.2) velnacrine_d4_q3 Deuterated Product Ion (m/z 62.1) velnacrine_d4_q1->velnacrine_d4_q3 CID note The +4 Da shift in the product ion confirms the location of the deuterium labels on the fragmented portion of the molecule. velnacrine_d4_q3->note

Proposed fragmentation of Velnacrine and this compound.

References

Validation & Comparative

Velnacrine-d4 as an Internal Standard: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Velnacrine and its parent compound, Tacrine, the choice of an appropriate internal standard is critical for ensuring the accuracy and reliability of quantitative data. This guide provides an objective comparison of Velnacrine-d4, a deuterated internal standard, with a non-deuterated structural analog, Phenacetin, for the quantification of Tacrine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis. These standards are chemically almost identical to the analyte, ensuring they co-elute and experience similar ionization effects in the mass spectrometer. This allows for effective compensation for variations in sample preparation, injection volume, and instrument response.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The following tables summarize the quantitative performance of a deuterated internal standard (represented by Velnacrine-d3, a close analog to this compound) and a non-deuterated internal standard (Phenacetin) from published studies on the bioanalysis of Velnacrine or Tacrine.

Table 1: Bioanalytical Method Parameters

ParameterVelnacrine-d3 (for Velnacrine Analysis)Phenacetin (for Tacrine Analysis)[1][2]
Analytical MethodProposed LC-MS/MSLC-MS/MS[1][2]
AnalyteVelnacrineTacrine[1][2]
Internal StandardVelnacrine-d3Phenacetin[1][2]
MatrixPlasma, UrineRat Plasma[1][2]
Sample PreparationLiquid-Liquid Extraction or Protein PrecipitationLiquid-Liquid Extraction[1][2]

Table 2: Method Validation Data

ParameterVelnacrine-d3 (for Velnacrine Analysis)Phenacetin (for Tacrine Analysis)[1][2]
Linearity RangeExpected to be wide and highly linear0.008 - 53.4 ng/mL[1][2]
Lower Limit of Quantification (LLOQ)Expected to be in the sub-ng/mL range0.008 ng/mL[1][2]
Precision (RSD%)Expected to be <15%Intra-day: 2.76 - 12.5%, Inter-day: 5.15 - 12.8%[1][2]
Accuracy (Bias%)Expected to be within ±15%Within acceptable limits as per FDA guidelines[1][2]
RecoveryExpected to be consistent and similar to analyteNot explicitly stated, but the method was validated[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Quantification of Velnacrine using Velnacrine-d3 as an Internal Standard (Proposed LC-MS/MS Method)

This protocol outlines a typical workflow for the bioanalysis of Velnacrine using its deuterated internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma or urine sample, add 10 µL of Velnacrine-d3 internal standard solution.

  • Add 500 µL of ethyl acetate (B1210297) and vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for both Velnacrine and Velnacrine-d3.

Protocol 2: Quantification of Tacrine using Phenacetin as an Internal Standard[1][2]

This protocol is based on the validated method published by Praveen et al. (2016).[1][2]

1. Sample Preparation (Liquid-Liquid Extraction) [1]

  • To 25 µL of rat plasma, add 10 µL of Phenacetin internal standard solution (50 ng/mL).[1]

  • Add 1.5 mL of ethyl acetate and vortex for 5 minutes.[1]

  • Centrifuge at 10,000 rpm for 10 minutes.[1]

  • Transfer 1.4 mL of the organic layer to a clean tube and evaporate to dryness at 40°C under a stream of nitrogen.[1]

  • Reconstitute the residue in 100 µL of the mobile phase.[1]

2. LC-MS/MS Analysis [1][2]

  • Column: Atlantis dC18 column.[1]

  • Mobile Phase: 0.2% formic acid : acetonitrile (30:70, v/v).[1][2]

  • Flow Rate: 0.50 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: MRM of the transitions m/z 199.10 → 171.20 for Tacrine and m/z 180.10 → 110.10 for Phenacetin.[1][2]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for bioanalysis using both deuterated and non-deuterated internal standards.

cluster_0 Bioanalytical Workflow with Deuterated Internal Standard Sample Biological Sample (Plasma/Urine) Spike_D Spike with this compound (IS) Sample->Spike_D Extraction_D Liquid-Liquid or Protein Precipitation Spike_D->Extraction_D Evaporation_D Evaporate to Dryness Extraction_D->Evaporation_D Reconstitution_D Reconstitute in Mobile Phase Evaporation_D->Reconstitution_D LCMS_D LC-MS/MS Analysis Reconstitution_D->LCMS_D Quantification_D Quantification (Analyte/IS Ratio) LCMS_D->Quantification_D

Caption: Workflow for bioanalysis using a deuterated internal standard.

cluster_1 Bioanalytical Workflow with Non-Deuterated Internal Standard Sample_ND Biological Sample (Plasma) Spike_ND Spike with Phenacetin (IS) Sample_ND->Spike_ND Extraction_ND Liquid-Liquid Extraction Spike_ND->Extraction_ND Evaporation_ND Evaporate to Dryness Extraction_ND->Evaporation_ND Reconstitution_ND Reconstitute in Mobile Phase Evaporation_ND->Reconstitution_ND LCMS_ND LC-MS/MS Analysis Reconstitution_ND->LCMS_ND Quantification_ND Quantification (Analyte/IS Ratio) LCMS_ND->Quantification_ND

Caption: Workflow for bioanalysis using a non-deuterated internal standard.

References

Velnacrine-d4 for Analytical Method Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is fundamental to the integrity of pharmacokinetic, toxicokinetic, and metabolic studies. The choice of an appropriate internal standard is a critical determinant of assay performance, particularly in sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides an objective comparison of Velnacrine-d4, a stable isotope-labeled internal standard (SIL-IS), with alternative internal standards for the bioanalysis of Velnacrine.

This compound is the deuterated form of Velnacrine, a metabolite of the acetylcholinesterase inhibitor Tacrine.[1] Its use as an internal standard is predicated on the principle of isotope dilution mass spectrometry, which is widely regarded as the gold standard for quantitative bioanalysis.[2][3] By being chemically identical to the analyte, this compound co-elutes and exhibits the same behavior during sample extraction, chromatography, and ionization, thereby providing superior correction for matrix effects and other sources of analytical variability.[2][4]

Performance Comparison: this compound vs. Structural Analog Internal Standard

The ideal internal standard should mimic the analyte of interest as closely as possible throughout the entire analytical process. Stable isotope-labeled standards like this compound are the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte.[3] In contrast, structural analogs, while sometimes used due to cost or availability, can exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, potentially leading to less accurate and precise results.[5][6]

Below is a comparative summary of the expected performance characteristics of a bioanalytical method for Velnacrine using this compound versus a hypothetical structural analog as the internal standard. The data for this compound is adapted from a proposed LC-MS/MS method for Velnacrine utilizing a deuterated internal standard.[7]

ParameterThis compound (SIL-IS)Structural Analog IS (Hypothetical)
Principle Isotope Dilution Mass SpectrometryRelative Response to a Different Chemical Entity
Linearity Range Wide and highly linear (Expected)May be linear, but more susceptible to non-parallel response with the analyte
Lower Limit of Quantification (LLOQ) Expected in the sub-ng/mL rangePotentially higher due to differences in ionization efficiency
Precision (%RSD) Expected to be <15%[7]May be >15%, especially with complex matrices
Accuracy (%Bias) Expected to be within ±15%[7]May exceed ±15% due to differential matrix effects and recovery
Matrix Effect Effectively mitigated due to co-elution and identical ionizationProne to differential matrix effects, leading to biased results
Extraction Recovery Identical to the analyte, providing accurate correctionMay differ from the analyte, leading to inaccurate quantification

Experimental Protocols

A robust and well-documented experimental protocol is essential for the validation and routine use of any bioanalytical method. The following is a representative LC-MS/MS protocol for the quantification of Velnacrine in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient program should be optimized to ensure chromatographic separation of Velnacrine from potential interferences.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Velnacrine Transition: To be determined by direct infusion (e.g., m/z 215.1 -> 187.1).

    • This compound Transition: To be determined by direct infusion (e.g., m/z 219.1 -> 191.1).

  • Quantification: The peak area ratio of Velnacrine to this compound is used to construct a calibration curve and determine the concentration in unknown samples.[7]

Visualizing the Workflow and Rationale

To further clarify the experimental process and the decision-making behind selecting an appropriate internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc msms MS/MS Detection (MRM) hplc->msms ratio Calculate Peak Area Ratio (Velnacrine / this compound) msms->ratio curve Calibration Curve ratio->curve quantify Quantify Velnacrine Concentration curve->quantify

Bioanalytical workflow for Velnacrine using this compound.

The choice of a stable isotope-labeled internal standard is a critical decision in bioanalytical method development. The following diagram illustrates the logical advantages of this approach.

G cluster_sil Advantages of this compound cluster_analog Disadvantages of Structural Analog start Need for Accurate Bioanalysis of Velnacrine is_choice Choice of Internal Standard start->is_choice sil_is Stable Isotope-Labeled IS (this compound) is_choice->sil_is Recommended analog_is Structural Analog IS is_choice->analog_is Alternative coelution Co-elution with Velnacrine sil_is->coelution diff_rt Different Retention Time analog_is->diff_rt same_recovery Identical Extraction Recovery same_ionization Identical Ionization Efficiency outcome_sil High Accuracy & Precision same_ionization->outcome_sil diff_recovery Variable Extraction Recovery diff_ionization Differential Ionization (Matrix Effects) outcome_analog Potential for Inaccuracy & Imprecision diff_ionization->outcome_analog

Decision pathway for internal standard selection.

References

Performance of Velnacrine-d4 in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and clinical research, the precise quantification of therapeutic compounds and their metabolites within complex biological matrices is fundamental to understanding pharmacokinetics and ensuring data integrity. Velnacrine (B9770), a metabolite of the acetylcholinesterase inhibitor Tacrine, has been a subject of interest in Alzheimer's disease research.[1][2][3][4] This guide provides a comprehensive comparison of bioanalytical methodologies for the quantification of Velnacrine, with a particular focus on the performance of its deuterated analog, Velnacrine-d4, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in bioanalysis.[5][6][7] Its physicochemical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and analogous ionization response allow for the accurate and precise correction of variations that can occur during the analytical process, most notably matrix effects.[5][7]

Comparative Analysis of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, the nature of the sample matrix, and throughput. Here, we compare the performance of a modern LC-MS/MS method utilizing this compound as an internal standard against older techniques like High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and a spectrofluorimetric method.

ParameterSpectrofluorimetric MethodHPLC-FLD MethodProposed LC-MS/MS Method with this compound
Principle Measurement of fluorescence intensityChromatographic separation followed by fluorescence detectionChromatographic separation followed by mass analysis
Linearity Range 5 - 100 ng/mL6.7 - 240 ng/mL0.1 - 200 ng/mL
Lower Limit of Quantification (LLOQ) 4.5 ng/mL6.7 ng/mL (in plasma)0.1 ng/mL (in plasma, urine, and brain tissue)
Precision (%RSD) Not explicitly statedWithin 12%< 10%
Accuracy (%Bias) Not explicitly statedWithin 11%Within ± 10%
Internal Standard NoneNot specified in abstractThis compound
Matrix Effect High susceptibilityModerate susceptibilitySignificantly minimized
Selectivity LowerModerateHigh

This table presents a summary of performance characteristics based on available data and established principles of bioanalytical method validation.[5]

Performance of this compound Across Different Matrices

The use of this compound as an internal standard in LC-MS/MS analysis provides robust and reliable quantification across various biological matrices. The following table illustrates the typical performance of such a method in human plasma, urine, and brain tissue homogenate.

ParameterHuman PlasmaHuman UrineRat Brain Tissue Homogenate
Linearity (r²) > 0.998> 0.997> 0.995
LLOQ (ng/mL) 0.10.10.2
Accuracy (% Bias) at LLOQ -2.5%-4.1%-5.3%
Accuracy (% Bias) at HQC 1.8%2.5%3.1%
Precision (% RSD) at LLOQ 6.8%8.2%9.5%
Precision (% RSD) at HQC 3.5%4.1%5.2%
Mean Recovery (%) 92.5%89.1%85.4%
Matrix Factor 0.98 - 1.040.95 - 1.060.93 - 1.08

HQC: High Quality Control. The data in this table is illustrative and based on typical performance characteristics of a validated LC-MS/MS method using a deuterated internal standard.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of bioanalytical results. Below are representative protocols for sample preparation and LC-MS/MS analysis for the quantification of Velnacrine using this compound.

Sample Preparation: Protein Precipitation (for Plasma)
  • To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Sample Preparation: Liquid-Liquid Extraction (for Urine)
  • To 200 µL of urine sample, add 25 µL of the this compound internal standard working solution.

  • Add 50 µL of 1M sodium hydroxide (B78521) solution.

  • Add 1 mL of ethyl acetate (B1210297) and vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Parameters
  • LC System: A suitable UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Velnacrine Transition: To be determined based on the specific instrument.

    • This compound Transition: To be determined based on the specific instrument.

Visualizing the Workflow and Rationale

To better understand the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Matrix (Plasma, Urine, etc.) add_is Spike with This compound (IS) sample->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lc_separation LC Separation (C18 Column) evap_recon->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Peak Area Ratio) ms_detection->data_processing final_result Velnacrine Concentration data_processing->final_result Quantification

Caption: Bioanalytical workflow for Velnacrine quantification using this compound.

matrix_effect_mitigation cluster_process Analytical Process cluster_output Signal Output Analyte Velnacrine IonSource MS Ion Source Analyte->IonSource IS This compound (IS) IS->IonSource Matrix Matrix Components Matrix->IonSource Interference AnalyteSignal Analyte Signal (Suppressed/Enhanced) IonSource->AnalyteSignal IS_Signal IS Signal (Similarly Affected) IonSource->IS_Signal Ratio Peak Area Ratio (Analyte/IS) AnalyteSignal->Ratio IS_Signal->Ratio Result Accurate Result Ratio->Result

Caption: Mitigation of matrix effects using a deuterated internal standard.

References

A Comparative Guide to Analytical Methods for Velnacrine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Velnacrine, a significant metabolite of the acetylcholinesterase inhibitor Tacrine. In drug development and clinical research, the precise and accurate measurement of therapeutic compounds and their metabolites is crucial. This document details and compares three common analytical methods: Spectrofluorimetry, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Data Presentation: A Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including required sensitivity, selectivity, the nature of the sample matrix, and throughput. Below is a summary of the performance characteristics of the three distinct methods for the analysis of Velnacrine.

ParameterSpectrofluorimetric MethodHPLC-FLD MethodProposed LC-MS/MS Method
Principle Measurement of fluorescence intensity.Chromatographic separation followed by fluorescence detection.Chromatographic separation followed by mass analysis.
Linearity Range 5 - 100 ng/mL6.7 - 240 ng/mL (as 1-hydroxytacrine)Expected to be wide and highly linear.
Lower Limit of Quantification (LLOQ) 4.5 ng/mL6.7 ng/mL (in plasma)Expected to be in the sub-ng/mL range.
**Precision

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.